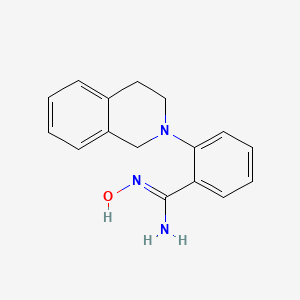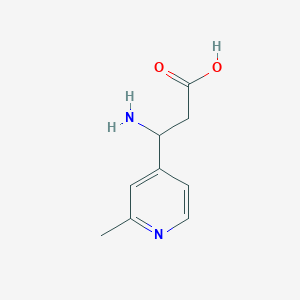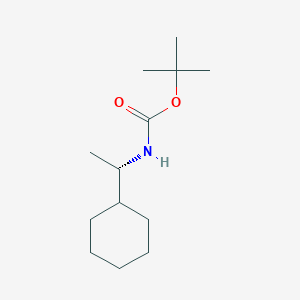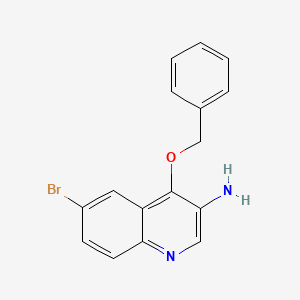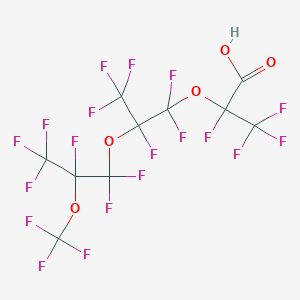![molecular formula C8H16N2O B15241197 1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)
1-Oxa-5,9-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-5,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework that includes an oxygen atom and two nitrogen atoms within a spiro-fused bicyclic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxa-5,9-diazaspiro[5.5]undecane can be synthesized through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods: The industrial production of this compound typically involves multi-step synthetic routes. For example, the olefin metathesis reaction using a Grubbs catalyst is a known method, although it is complex and expensive to reproduce . Optimization of these methods is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxa-5,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can yield alkanes or amines .
Wissenschaftliche Forschungsanwendungen
1-Oxa-5,9-diazaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Oxa-5,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells.
Vergleich Mit ähnlichen Verbindungen
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but with different biological activities.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic frameworks but contain different heteroatoms.
1-Oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with dual receptor activity.
Uniqueness: 1-Oxa-5,9-diazaspiro[55]undecane is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic framework
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
1-oxa-5,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C8H16N2O/c1-4-10-8(11-7-1)2-5-9-6-3-8/h9-10H,1-7H2 |
InChI-Schlüssel |
BFFDXYMKUVXAPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2(CCNCC2)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


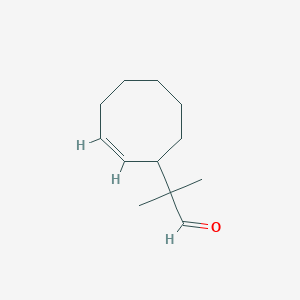
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
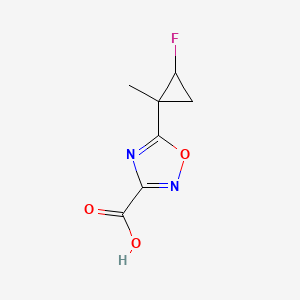


![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
